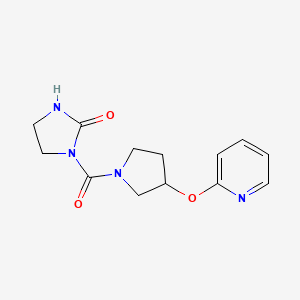
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound. For example, some pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 μM .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine compounds can be influenced by the specific structure of the compound. For example, the comparison of the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane can provide insights into the influence of steric factors on biological activity .Scientific Research Applications
Role in DPP IV Inhibitors and Antidiabetic Drug Discovery
The compound's structural features, particularly the presence of pyrrolidine and pyridine moieties, are relevant in the context of dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM) as they enhance the incretin system, thereby promoting insulin secretion. The compound's structure could potentially influence the development of new antidiabetic drugs, enhancing the search for molecules that specifically inhibit GLP-1 and GIP degradation without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Versatility in Drug Design and Medicinal Chemistry
The pyrrolidine ring, part of the compound's structure, is extensively used in medicinal chemistry due to its ability to explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This aspect is crucial in the design of bioactive molecules with selectivity for various targets, including those involved in human diseases. It underlines the compound's potential as a versatile scaffold for developing novel biologically active compounds with varied biological profiles (Li Petri et al., 2021).
Contribution to Optical Sensors and Biological Applications
Compounds containing heteroatoms, including pyridine and imidazole derivatives, are utilized as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This functionality underscores the importance of these derivatives, including 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, in developing exquisite sensing materials and their extended biological and medicinal applications (Jindal & Kaur, 2021).
Heterocyclic N-oxide in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine, highlight their usefulness as synthetic intermediates and their biological significance. These compounds exhibit functionalities crucial in organic synthesis, catalysis, and medicinal applications, indicating the broader relevance of the compound's pyridine component in advanced chemistry and drug development efforts (Li et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides, and it has been implicated in mental disorders such as schizophrenia and mania .
Mode of Action
It is believed to interact with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact pathways involving proline-containing peptides . These peptides play various roles in cellular function and signaling, and alterations in their metabolism can have significant downstream effects.
Result of Action
Given its target, it may influence the metabolism of proline-containing peptides, potentially affecting various cellular functions and signaling pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-12-15-6-8-17(12)13(19)16-7-4-10(9-16)20-11-3-1-2-5-14-11/h1-3,5,10H,4,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSNWKLDVOVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)
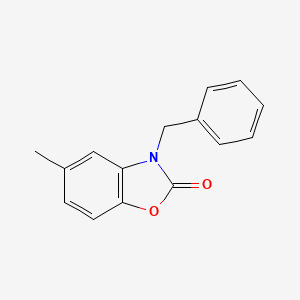
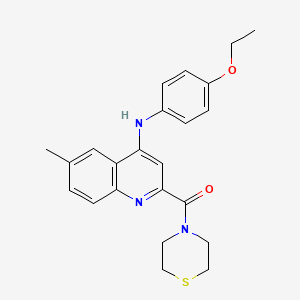
![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)

![2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2813514.png)
![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)
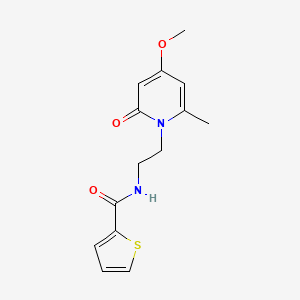
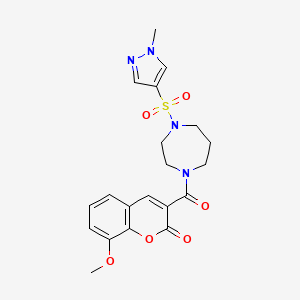
![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
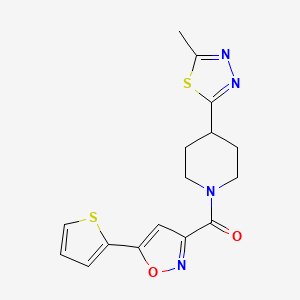

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)
